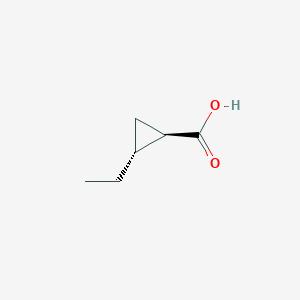![molecular formula C7H10O2 B2784281 Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1777-45-3](/img/structure/B2784281.png)
Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, commonly known as BCH, is a cyclic amino acid that has gained significant attention in the scientific community due to its unique structural properties and potential therapeutic applications. BCH is a chiral molecule that exists in two enantiomeric forms, and the (1R,3r,5S) enantiomer has been found to possess a range of biological activities that make it a promising candidate for drug development.
Scientific Research Applications
Odor Detection and Mixtures
Research on mixtures of homologous carboxylic acids, including acetic, butyric, hexanoic, and octanoic acids, explores their detection and interaction with other compounds. This work provides foundational knowledge on the sensory perception of carboxylic acid mixtures, which could be applied in food science, perfumery, and environmental monitoring to understand odor profiles and detection thresholds (Miyazawa et al., 2009).
Leukemia Treatment and Cell Differentiation
In the field of medicine, studies have demonstrated the efficacy of all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) in treating acute promyelocytic leukemia (APL). These compounds induce complete remission by promoting cell differentiation and apoptosis, highlighting the therapeutic potential of certain carboxylic acid derivatives in targeted cancer treatments (Shen et al., 2004).
Plasticizer Exposure and Health Implications
Research on the environmental exposure to plasticizers, such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), provides insights into the impact of carboxylic acid derivatives on human health. Understanding the metabolic pathways and biomarkers of exposure to these compounds can inform safety regulations and health risk assessments for chemicals used in consumer products (Silva et al., 2013).
Chemotherapy and Drug Development
Studies on the combination of retinoids, such as retinoic acid, with chemotherapy agents in treating various cancers, including APL, demonstrate the role of carboxylic acid derivatives in developing more effective and less toxic treatment regimens. These findings contribute to pharmacological research by identifying potential drug combinations for improved therapeutic outcomes (Kutny et al., 2017).
properties
IUPAC Name |
(1S,5R)-bicyclo[3.1.0]hexane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUSWYDXDXBNK-XEAPYIEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2784199.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)
![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)


![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)
![3-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784214.png)



